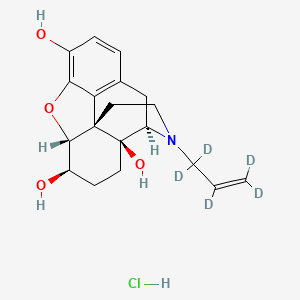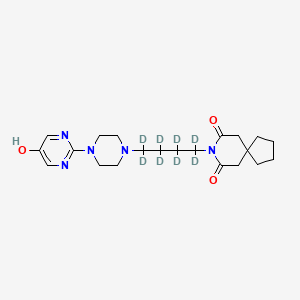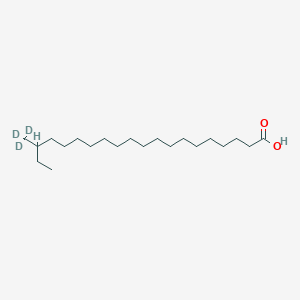
18-Methyleicosanoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Methyleicosanoic acid-d3 is a deuterium-labeled derivative of 18-Methyleicosanoic acid. This compound is a branched-chain fatty acid with a methyl group at the 18th carbon position. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyleicosanoic acid-d3 involves the incorporation of deuterium atoms into the 18-Methyleicosanoic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the isotopic purity and chemical integrity of the compound .
化学反応の分析
Types of Reactions
18-Methyleicosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl group at the 18th position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
18-Methyleicosanoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics to analyze lipid metabolism and distribution in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and formulations, particularly in the cosmetics industry for hair care products
作用機序
The mechanism of action of 18-Methyleicosanoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and study the behavior of its non-deuterated counterpart, 18-Methyleicosanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in analytical studies .
類似化合物との比較
Similar Compounds
18-Methyleicosanoic acid: The non-deuterated version of the compound.
18-Methylicosanoic acid: Another branched-chain fatty acid with similar properties.
Uniqueness
18-Methyleicosanoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research .
特性
分子式 |
C21H42O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
18-(trideuteriomethyl)icosanoic acid |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/i2D3 |
InChIキー |
WSRCOZWDQPJAQT-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CC)CCCCCCCCCCCCCCCCC(=O)O |
正規SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
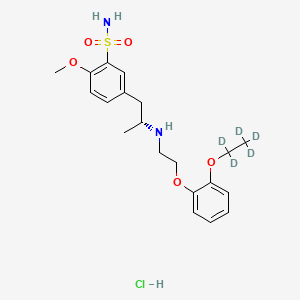
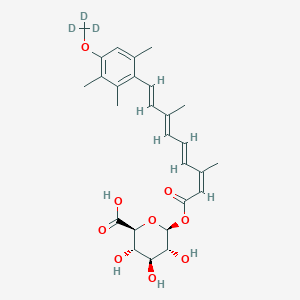
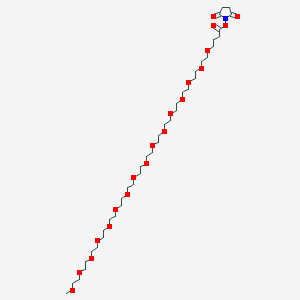
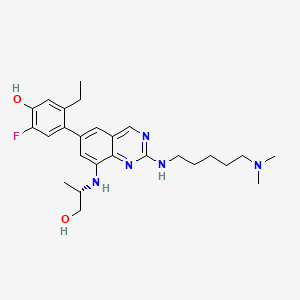
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

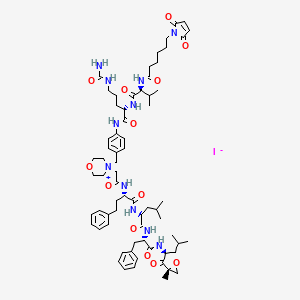
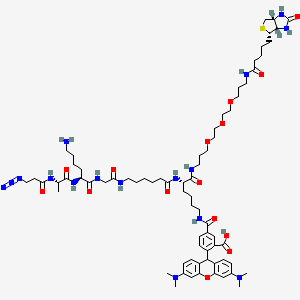
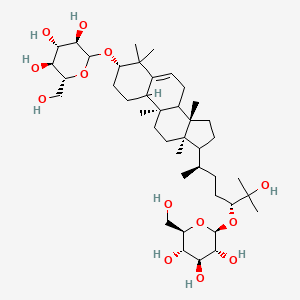
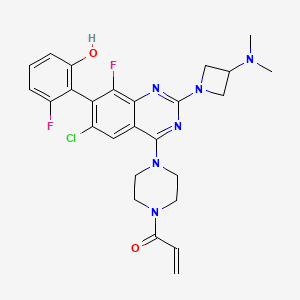
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
